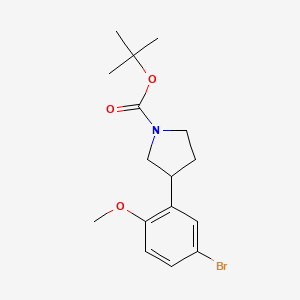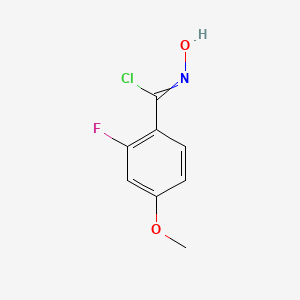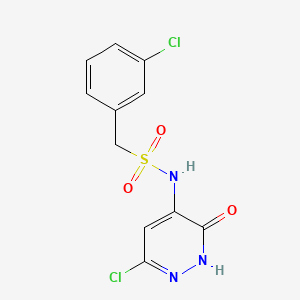
2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions within a five-membered ring. This specific compound is characterized by the presence of a dimethylphenyl group attached to the imidazole ring, along with an aldehyde functional group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 3,5-dimethylbenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through controlled reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products:
Oxidation: 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,5-Dimethylphenyl)-1H-imidazole-5-methanol.
Substitution: Various N-alkylated imidazole derivatives
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its ability to bind metal ions and exhibit fluorescence.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as antimicrobial activity .
Comparación Con Compuestos Similares
- 2-(3,5-Dimethylphenyl)-4,5-dimethyl-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole
- 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole .
Comparison: Compared to these similar compounds, 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This uniqueness makes it a valuable intermediate in synthetic chemistry and a candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-8-3-9(2)5-10(4-8)12-13-6-11(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
RZHOOZJTKFKYGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=NC=C(N2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)



![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)



